1-Bromo-3-tert-butylbenzene
Overview
Description
1-Bromo-3-tert-butylbenzene is a useful research compound. Its molecular formula is C10H13Br and its molecular weight is 213.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 400305. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Solvent Effects in Lithium-Bromine Exchange Reactions
1-Bromo-3-tert-butylbenzene is involved in lithium-bromine exchange reactions. The solvent composition significantly influences these reactions. For instance, in pure heptane, 1-bromo-4-tert-butylbenzene shows no reaction with n-BuLi, but in a heptane and THF mixture, it reacts almost quantitatively. This shows the critical role of solvent in facilitating or hindering chemical reactions (Bailey et al., 2006).
Synthesis of Aromatic Compounds
This compound is used in the synthesis of various aromatic compounds. It serves as a precursor in the production of derivatives such as 1,3-Di-tert-butylbenzene. This compound illustrates the importance of bromo-tert-butylbenzenes in synthesizing complex aromatic structures, which have applications in various chemical industries (Komen & Bickelhaupt, 1996).
Kinetic and Computational Studies in Bromination
This compound is also studied in bromination reactions. The kinetics of these reactions, particularly in the context of bromo-de-protonation and bromo-de-tert-butylation, have been explored both experimentally and theoretically. These studies contribute significantly to understanding the reaction mechanisms at a molecular level (Shernyukov et al., 2019).
Thermal Decomposition Studies
The thermal decomposition of compounds like 1-bromo-1-phenylethane, which shares similarities with this compound, has been studied. Such research provides insights into the stability and breakdown of similar aromatic compounds under high-temperature conditions, which is critical for their practical applications (Mueller-Markgraf & Troe, 1988).
Catalytic Activity in Organic Reactions
This compound is used in the formation of catalytic complexes. For example, its reaction with 2-pyridylzinc chloride in the presence of Pd(PPh3)4 forms a pincer palladium(II) complex. These complexes are vital in catalyzing various organic reactions, such as the Mizoroki-Heck reaction (Yamamoto et al., 2008).
Mechanism of Action
Target of Action
The primary target of 1-Bromo-3-tert-butylbenzene is the hydrogen atoms present in the organic compounds . The bromine atom in the compound is highly reactive and can participate in various transition metal-catalyzed coupling reactions .
Mode of Action
This compound interacts with its targets through a process known as bromo-de-protonation and bromo-de-tert-butylation . This process involves the removal of a proton (H+) from the target molecule, followed by the addition of a bromine atom . The reaction has a high order in bromine, indicating the participation of clustered polybromide anions Br2n−1– in transition states .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the bromination of organic compounds . The compound can participate in various transition metal-catalyzed coupling reactions, leading to the formation of new aromatic compounds .
Result of Action
The result of the action of this compound is the formation of new aromatic compounds through bromo-de-protonation and bromo-de-tert-butylation . This can lead to changes in the molecular and cellular environment, depending on the specific compounds formed.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry, room temperature environment to maintain its stability . Additionally, the presence of other reactive species in the environment can influence the compound’s reactivity and the outcomes of its reactions .
Future Directions
Properties
IUPAC Name |
1-bromo-3-tert-butylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-10(2,3)8-5-4-6-9(11)7-8/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXXHPYFJDKWJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30322060 | |
Record name | 1-Bromo-3-tert-butylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30322060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3972-64-3 | |
Record name | 3972-64-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400305 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Bromo-3-tert-butylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30322060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(tert-Butyl)bromobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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